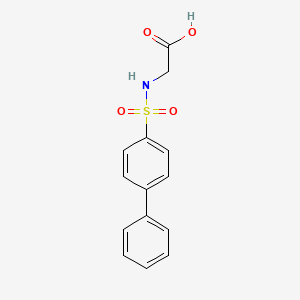

(Biphenyl-4-sulfonylamino)-acetic acid

Descripción general

Descripción

El compuesto PD047650 , también conocido como PMID24900526C1 , es un inhibidor de la metaloproteinasa de matriz-12 (MMP-12). La MMP-12 es una enzima que participa en la degradación de los componentes de la matriz extracelular, y su inhibición es de interés en diversas áreas terapéuticas, incluidas las enfermedades inflamatorias y el cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de PMID24900526C1 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. La ruta sintética típicamente incluye:

Formación de la estructura central: Esto implica la construcción del andamiaje central de la molécula a través de una serie de reacciones de condensación y ciclación.

Modificaciones de grupos funcionales: Introducción de grupos funcionales específicos para mejorar la actividad inhibitoria contra MMP-12. Esto puede implicar reacciones como alquilación, acilación y halogenación.

Purificación y caracterización: El compuesto final se purifica utilizando técnicas como la cromatografía en columna y se caracteriza utilizando métodos espectroscópicos como la resonancia magnética nuclear (RMN) y la espectrometría de masas (MS).

Métodos de Producción Industrial

La producción industrial de PMID24900526C1 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando síntesis automatizada y técnicas de purificación de alto rendimiento. Las condiciones de reacción se controlan cuidadosamente para garantizar la consistencia y la reproducibilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

PMID24900526C1: se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como haluros y compuestos organometálicos en condiciones como reflujo o temperatura ambiente.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales que mejoran o modifican las propiedades del compuesto.

Aplicaciones Científicas De Investigación

PMID24900526C1: tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una sonda para estudiar la actividad e inhibición de MMP-12.

Biología: Investigado por su papel en la modulación de la degradación de la matriz extracelular y sus efectos en los procesos celulares.

Medicina: Explorado como un posible agente terapéutico para enfermedades que involucran una degradación excesiva de la matriz, como la enfermedad pulmonar obstructiva crónica (EPOC) y ciertos cánceres.

Industria: Utilizado en el desarrollo de herramientas de diagnóstico y ensayos para detectar la actividad de MMP-12.

Mecanismo De Acción

PMID24900526C1: ejerce sus efectos uniéndose al sitio activo de MMP-12, inhibiendo así su actividad enzimática. Esta inhibición previene la degradación de los componentes de la matriz extracelular, lo cual es crucial en condiciones donde la degradación excesiva de la matriz es perjudicial. Los objetivos moleculares incluyen el ion zinc en el sitio activo de MMP-12, y las vías involucradas están relacionadas con la regulación del recambio de la matriz extracelular.

Comparación Con Compuestos Similares

PMID24900526C1: es único en su alta especificidad y potencia como inhibidor de MMP-12. Los compuestos similares incluyen:

PD166793: Otro inhibidor de MMP-12 con una estructura central diferente.

Marimastat: Un inhibidor de MMP de amplio espectro con actividad contra múltiples MMP, incluida MMP-12.

Batimastat: Similar a marimastat pero con diferentes propiedades farmacocinéticas.

La singularidad de PMID24900526C1 radica en su inhibición selectiva de MMP-12, convirtiéndolo en una herramienta valiosa para estudiar el papel específico de esta enzima en varios procesos biológicos y enfermedades.

Propiedades

IUPAC Name |

2-[(4-phenylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFXLGSGMQYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2540926.png)

![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2540927.png)

![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride](/img/structure/B2540930.png)

![N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2540933.png)

![2-ethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2540936.png)

![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide](/img/structure/B2540947.png)

![2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2540948.png)